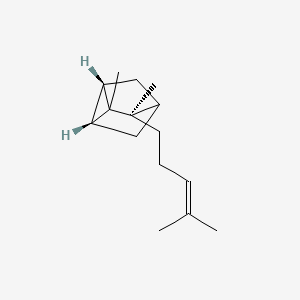
(+)-alpha-Santalene
Descripción general
Descripción
(+)-alpha-santalene is a sesquiterpene consisting of a tricyclo[2.2.1.0(2,6)]heptane skeleton substituted by methyl groups at positions 1 and 7 and by a 4-methylpent-3-en-1-yl group at position 7 (the 1S,2R,4S,6R,7R diastereoisomer). It is a sesquiterpene and a bridged compound.
Aplicaciones Científicas De Investigación
1. Microbial Cell Factories for α-Santalene Production
Zuo et al. (2022) established Komagataella phaffii as a cell factory for high-level production of α-santalene. They optimized promoters and overexpressed key genes, achieving the highest reported production of α-santalene (Zuo et al., 2022). Similarly, Scalcinati et al. (2012) constructed a Saccharomyces cerevisiae cell factory for α-santalene production, utilizing metabolic engineering to increase precursor and cofactor supply, leading to significant improvements in α-santalene yield (Scalcinati et al., 2012).
2. Biosynthesis Pathways and Enzyme Studies
Jones et al. (2011) investigated the biosynthesis of santalene in sandalwood, identifying genes and enzymes responsible for α-santalene production. They characterized three terpene synthase genes from different sandalwood species, revealing insights into santalene synthesis pathways (Jones et al., 2011). Zhang et al. (2022) further enhanced α-santalene production in Escherichia coli by engineering sesquiterpene biosynthesis pathways and mutating santalene synthase, achieving high titers under optimized fermentation conditions (Zhang et al., 2022).
3. Optimization of Production Processes
Wang et al. (2021) manipulated ribosome binding sites in E. coli to optimize α-santalene synthetic operon, significantly increasing production titers. They also explored amino acid metabolism in relation to α-santalene synthesis, suggesting new approaches for improving terpenoid production, including α-santalene (Wang et al., 2021). Scalcinati et al. (2012) also focused on dynamic control of gene expression in Saccharomyces cerevisiae, enhancing α-santalene productivity by modulating the expression of key metabolic steps (Scalcinati et al., 2012).
4. Applications in Fragrance Industry
Zhan et al. (2014) reported the heterologous production of sesquiterpenes, including α-santalene, in the moss Physcomitrella patens. This study highlights the potential of moss as a sustainable source for fragrance ingredients like α-santalene (Zhan et al., 2014). Similarly, Jia et al. (2019) developed a method for the heterologous synthesis of α-santalene in Yarrowia lipolytica, optimizing fermentation conditions to significantly increase α-santalene yield (Jia et al., 2019).
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(2R,6S,7R)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m1/s1 |
Clave InChI |
KWFJIXPIFLVMPM-PEGGXJLSSA-N |
SMILES isomérico |
CC(=CCC[C@@]1(C2C[C@H]3C1([C@H]3C2)C)C)C |
SMILES canónico |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




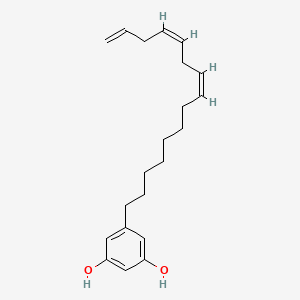
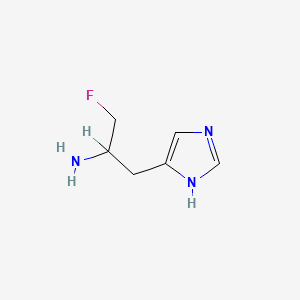
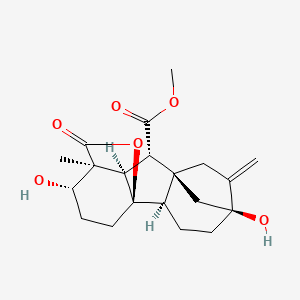
![(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1253032.png)
![5-Fluoro-8-{4-[4-(6-methoxyquinolin-8-yl)piperazin-1-yl]piperidin-1-yl}Quinoline](/img/structure/B1253033.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(5-methyl-2-tetrazolyl)-1-adamantyl]acetamide](/img/structure/B1253034.png)
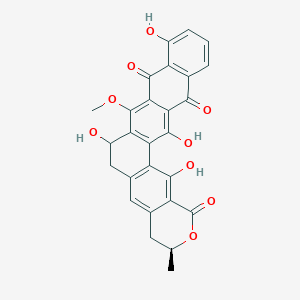
![(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1253037.png)
![2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253038.png)
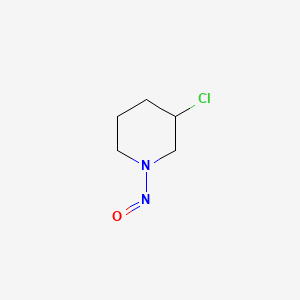
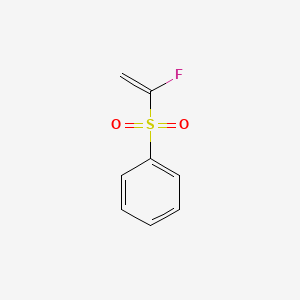
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B1253046.png)